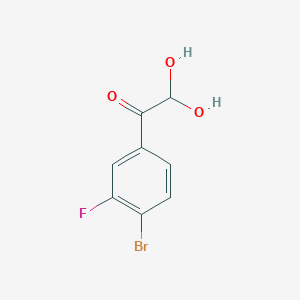
1-(4-Bromo-3-fluorophenyl)-2,2-dihydroxyethanone
Cat. No. B8280061
M. Wt: 249.03 g/mol
InChI Key: IVIBHGLIEADCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08487096B2
Procedure details


To a mixture of 1-(4-bromo-3-fluorophenyl)-2,2-dihydroxyethanone and 4-bromo-3-fluorophenyl)(oxo)acetaldehyde (crude product from Step 3, 7.0 g, 28 mmol) in toluene (50 mL) was added ethyl orthoformate (12 mL, 70 mmol) and p-toluenesulfonic acid (200 mg, 1 mmol). The reaction mixture was refluxed for 4 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, water, brine, and dried over magnesium sulfate. Concentration under reduced pressure gave the desired product which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(oxo)acetaldehyde
Quantity
7 g
Type
reactant
Reaction Step One

Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
ethyl orthoformate
Quantity
12 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([OH:11])[OH:10])=[CH:4][C:3]=1[F:13].F[C:15]1C=C(C2C=NC3N(C(CC4C=C5C(=CC=4)N=CC=C5)=CN=3)N=2)C=C[C:16]=1C(NC[C@H](O)C)=O.C([O-])([O-])O[CH2:50][CH3:51].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([O:10][CH2:50][CH3:51])[O:11][CH2:15][CH3:16])=[CH:4][C:3]=1[F:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C(O)O)=O)F
|
|
Name
|
(oxo)acetaldehyde
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)NC[C@@H](C)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)NC[C@@H](C)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
ethyl orthoformate
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 4 h
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium bicarbonate, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C(OCC)OCC)=O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

